REACTION_CXSMILES
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[F:1][CH:2]([C:8]([CH3:10])=[O:9])[C:3](OCC)=[O:4].C(O)C.[CH3:14][NH:15][CH3:16]>>[F:1][CH:2]([C:8](=[O:9])[CH3:10])[C:3]([N:15]([CH3:16])[CH3:14])=[O:4]
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Name
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|
Quantity
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25 mL
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Type
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reactant
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Smiles
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FC(C(=O)OCC)C(=O)C
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Name
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Quantity
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0.6 mol
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Type
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reactant
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Smiles
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C(C)O
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Name
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Quantity
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107 mL
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Type
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reactant
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Smiles
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CNC
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Conditions are dynamic
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1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was evaporated to dryness and 27 g of crude product
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Type
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CUSTOM
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Details
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chromatographed over 350 g silica gel with ethyl acetate/methanol 9/1
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Name
|
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Type
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product
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Smiles
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FC(C(=O)N(C)C)C(C)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.4 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |